Cas no 365428-34-8 (3,3,3-trifluoropropanethioamide)

3,3,3-trifluoropropanethioamide 化学的及び物理的性質
名前と識別子
-
- 3,3,3-trifluoropropanethioamide
- EN300-95696
- 3,3,3-Trifluoropropanethioamide, AldrichCPR
- AKOS000148298
- 873-070-0
- SCHEMBL2142141
- C3H4F3NS
- AB52631
- 3,3,3-TRIFLUOROPROPANETHIOAMIDE
- 365428-34-8
- QPA42834
- DTXSID40623515
- DTXCID30574269
-
- MDL: MFCD09804631
- インチ: InChI=1S/C3H4F3NS/c4-3(5,6)1-2(7)8/h1H2,(H2,7,8)
- InChIKey: MOHVUNKPSQGYFW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 143.00165479Da
- どういたいしつりょう: 143.00165479Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 8
- 回転可能化学結合数: 1
- 複雑さ: 97.2
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
3,3,3-trifluoropropanethioamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3,3,3-trifluoropropanethioamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-95696-5.0g |
3,3,3-trifluoropropanethioamide |
365428-34-8 | 95% | 5g |
$187.0 | 2023-06-08 | |
TRC | B593243-100mg |
3,3,3-trifluoropropanethioamide |
365428-34-8 | 100mg |
$ 340.00 | 2022-06-07 | ||
Enamine | EN300-95696-0.1g |
3,3,3-trifluoropropanethioamide |
365428-34-8 | 95% | 0.1g |
$19.0 | 2023-09-01 | |
Enamine | EN300-95696-10.0g |
3,3,3-trifluoropropanethioamide |
365428-34-8 | 95% | 10g |
$328.0 | 2023-06-08 | |
1PlusChem | 1P019THG-1g |
3,3,3-trifluoropropanethioamide |
365428-34-8 | 95% | 1g |
$114.00 | 2025-03-04 | |
A2B Chem LLC | AV36932-500mg |
3,3,3-Trifluoropropanethioamide |
365428-34-8 | 95% | 500mg |
$77.00 | 2024-04-20 | |
1PlusChem | 1P019THG-10g |
3,3,3-trifluoropropanethioamide |
365428-34-8 | 95% | 10g |
$468.00 | 2024-05-04 | |
1PlusChem | 1P019THG-500mg |
3,3,3-trifluoropropanethioamide |
365428-34-8 | 95% | 500mg |
$101.00 | 2025-03-04 | |
1PlusChem | 1P019THG-2.5g |
3,3,3-trifluoropropanethioamide |
365428-34-8 | 95% | 2.5g |
$184.00 | 2024-05-04 | |
1PlusChem | 1P019THG-5g |
3,3,3-trifluoropropanethioamide |
365428-34-8 | 95% | 5g |
$285.00 | 2024-05-04 |
3,3,3-trifluoropropanethioamide 関連文献
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605
-
Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
6. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
3,3,3-trifluoropropanethioamideに関する追加情報
Recent Advances in the Study of 3,3,3-Trifluoropropanethioamide (CAS: 365428-34-8) in Chemical Biology and Pharmaceutical Research
The compound 3,3,3-trifluoropropanethioamide (CAS: 365428-34-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and implications for drug development. The compound's trifluoromethyl group and thioamide functionality make it a promising candidate for modulating protein-protein interactions and enzyme inhibition, particularly in the context of infectious diseases and metabolic disorders.
Recent studies have explored the synthetic pathways for 3,3,3-trifluoropropanethioamide, highlighting its efficient production via nucleophilic substitution reactions involving trifluoropropionyl chloride and ammonium sulfide. The compound's stability under physiological conditions and its ability to penetrate cell membranes have been confirmed through in vitro assays, making it a viable scaffold for further medicinal chemistry optimization. Notably, its role as a precursor for the synthesis of fluorinated heterocycles has also been investigated, expanding its utility in drug discovery.
In terms of biological activity, 3,3,3-trifluoropropanethioamide has demonstrated potent inhibitory effects against bacterial thioredoxin reductase, a key enzyme in oxidative stress response pathways. This finding, published in a 2023 study in the Journal of Medicinal Chemistry, suggests its potential as an antibacterial agent, particularly against multidrug-resistant strains. Additionally, the compound's interaction with cysteine proteases has been explored, revealing selective inhibition that could be harnessed for the treatment of parasitic infections such as malaria and Chagas disease.
Pharmacokinetic studies of 3,3,3-trifluoropropanethioamide have shown favorable absorption and distribution profiles in rodent models, with minimal off-target effects reported. However, challenges remain in optimizing its metabolic stability, as preliminary data indicate rapid hepatic clearance due to glucuronidation. Current research efforts are focused on structural modifications to enhance its half-life while retaining its biological activity. Collaborative projects between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical development.
The broader implications of 3,3,3-trifluoropropanethioamide research extend to its potential as a versatile building block in chemical biology. Its ability to act as a thioacylating agent has been leveraged in protein labeling studies, enabling the tracking of post-translational modifications in live cells. Furthermore, its fluorinated structure offers advantages in 19F-NMR-based screening assays, facilitating fragment-based drug discovery campaigns. These multidisciplinary applications underscore the compound's value as both a therapeutic candidate and a research tool.
In conclusion, 3,3,3-trifluoropropanethioamide (CAS: 365428-34-8) represents a compelling case study in modern medicinal chemistry, bridging synthetic innovation with biological relevance. Ongoing research is expected to elucidate its full therapeutic potential and address current limitations in drug-like properties. The compound's dual role as a pharmacophore and chemical probe positions it as a significant contributor to advancing both basic science and applied pharmaceutical research in the coming years.
365428-34-8 (3,3,3-trifluoropropanethioamide) 関連製品
- 2191214-26-1(1-(3-chlorophenyl)-N-(2,4-dimethoxypyrimidin-5-yl)methanesulfonamide)
- 18559-42-7(4-Methyl-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic Acid)
- 1252444-84-0(N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide)
- 2000173-40-8(5,5-difluoro-3-methyl-1-(1H-pyrazol-4-yl)pentan-1-ol)
- 3277-04-1(2,6-dime-4-co2me-nitrobenzene radical)
- 41102-25-4(7-Bromo-2,4-dichlorothieno[3,2-d]pyrimidine)
- 2649087-85-2(1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene)
- 2172274-64-3(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methylphenyl-N-methylformamido}propanoic acid)
- 72487-07-1((1R)-1-(3-bromophenyl)-2,2,2-trifluoroethan-1-ol)
- 1021218-50-7(1-{2,4-dihydroxy-3-[(4-methylpiperidin-1-yl)methyl]phenyl}-2-phenylethan-1-one)




